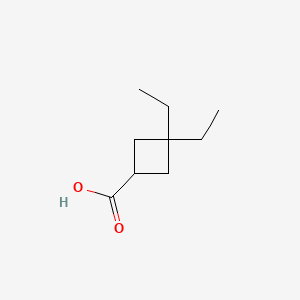
Cyclobutanecarboxylic acid, 3,3-diethyl-
描述
“Cyclobutanecarboxylic acid, 3,3-diethyl-” is an organic compound with the molecular formula C7H12O2 . It is closely related to Cyclobutanecarboxylic acid, which is a colorless nonvolatile liquid .
Synthesis Analysis
Cyclobutanecarboxylic acid can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid . Similarly, 3,3-dimethylcyclobutanecarboxylic acid can be obtained by reacting cyclobutane diketone and methyl Grignard reagent . In this reaction, the methyl Grignard reagent undergoes a substitution reaction with one of the carbonyl oxygen atoms in cyclobutanedione to form a 3,3-dimethylcyclobutanyl Grignard reagent .Molecular Structure Analysis
The molecular structure of “Cyclobutanecarboxylic acid, 3,3-diethyl-” can be represented by the IUPAC Standard InChI: InChI=1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) .Chemical Reactions Analysis
Cyclobutanecarboxylic acid is an intermediate in organic synthesis. For example, it is a precursor to cyclobutylamine . It’s plausible that “Cyclobutanecarboxylic acid, 3,3-diethyl-” might also serve as an intermediate in similar organic synthesis reactions.Physical And Chemical Properties Analysis
“Cyclobutanecarboxylic acid, 3,3-diethyl-” has a molecular weight of 128.1690 . The physical and chemical properties of the closely related compound, Cyclobutanecarboxylic acid, include a melting point of -7.5 °C and a boiling point of 191.5–193.5 °C .科学研究应用
Organic Synthesis Intermediary
Cyclobutanecarboxylic acid derivatives are known intermediates in organic synthesis. They can be used to prepare a variety of other compounds, such as cyclobutylamine . The diethyl variant could potentially serve as a steric hindrance in reactions, leading to the synthesis of more complex molecules.
Nanotechnology Surface Modifier
In nanotechnology, carboxylic acids are used to modify the surface of nanoparticles to promote dispersion and incorporation into polymer nanomaterials . The diethyl groups in 3,3-diethylcyclobutanecarboxylic acid could offer unique interactions with nanomaterial surfaces, enhancing stability or reactivity.
Polymer Chemistry
Carboxylic acids can act as monomers or catalysts in polymer chemistry. The unique structure of 3,3-diethylcyclobutanecarboxylic acid may allow for the creation of polymers with novel properties, such as increased flexibility or durability .
Medicinal Chemistry
Cyclobutane-containing compounds have shown a range of biological activities and are potential drug leads. The diethyl variant could be explored for its pharmacological properties, possibly leading to new therapeutic agents .
UV Radiation Protection
Some cyclobutane compounds exhibit protective properties against UV radiation. The structural uniqueness of 3,3-diethylcyclobutanecarboxylic acid might contribute to the development of new UV-protective agents .
Enzyme Mechanism Studies
The study of enzyme mechanisms can benefit from the use of cyclobutane derivatives as they can serve as analogs to natural substrates. 3,3-diethylcyclobutanecarboxylic acid could be used to probe the specificity and function of certain enzymes .
Advanced Material Development
The incorporation of 3,3-diethylcyclobutanecarboxylic acid into materials could lead to advancements in material sciences, potentially creating materials with unique thermal or mechanical properties .
Synthetic Methodology Research
Research into new synthetic methodologies often utilizes cyclobutane derivatives. The diethyl groups on 3,3-diethylcyclobutanecarboxylic acid could influence reaction pathways, leading to novel synthetic routes .
安全和危害
While specific safety and hazard information for “Cyclobutanecarboxylic acid, 3,3-diethyl-” was not found, Cyclobutanecarboxylic acid is labeled as dangerous with hazard statements including H302, H312, H314, H332 . It’s advisable to handle “Cyclobutanecarboxylic acid, 3,3-diethyl-” with similar precautions until more specific information is available.
作用机制
Target of Action
Cyclobutanecarboxylic acid, 3,3-diethyl- is an organic compound with the formula C4H7CO2H It is known to be an intermediate in organic synthesis , suggesting that it may interact with various enzymes or receptors in the body.
Mode of Action
As an intermediate in organic synthesis , it likely undergoes various chemical reactions to form other compounds. These reactions could involve interactions with its targets, leading to changes in their function or activity.
Biochemical Pathways
Cyclobutanecarboxylic acid, 3,3-diethyl- is known to be a precursor to cyclobutylamine . This suggests that it may be involved in the synthesis of cyclobutylamine and potentially other amines. The downstream effects of these pathways would depend on the specific roles of these amines in the body.
Result of Action
As an intermediate in organic synthesis , its primary role may be to serve as a building block for other compounds. The effects of these compounds would depend on their specific functions and activities.
属性
IUPAC Name |
3,3-diethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-9(4-2)5-7(6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOPKUQAMUWBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)C(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216230 | |
| Record name | Cyclobutanecarboxylic acid, 3,3-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarboxylic acid, 3,3-diethyl- | |
CAS RN |
66016-24-8 | |
| Record name | Cyclobutanecarboxylic acid, 3,3-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3,3-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



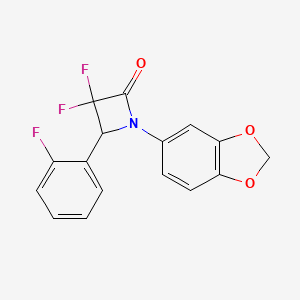
![N-(2-chloroethyl)-2H,3H-imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1659491.png)
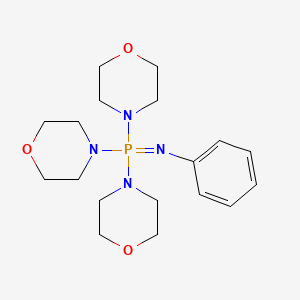
![4-Thiazolidinone, 5-[[5-(4-acetylphenyl)-2-furanyl]methylene]-2-thioxo-](/img/structure/B1659495.png)
![3-Ethoxy-2,4,11,14,17,20-hexaoxa-3lambda5-phosphatricyclo[19.4.0.05,10]pentacosa-1(25),5,7,9,21,23-hexaene 3-oxide](/img/structure/B1659497.png)
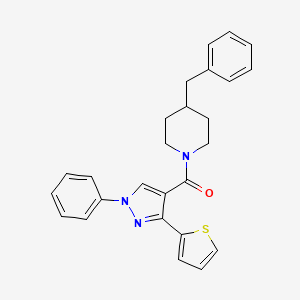
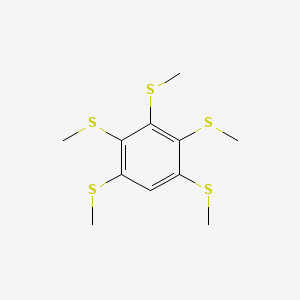
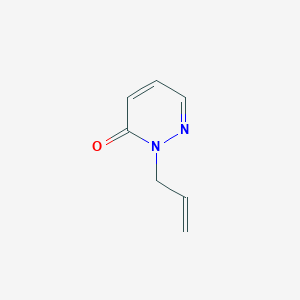
![[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B1659505.png)
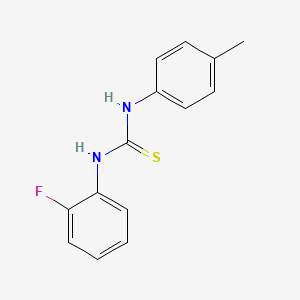
![N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1659509.png)
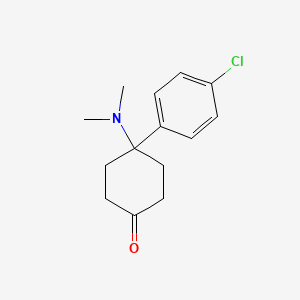
![2-(4-Fluorophenyl)-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)quinoline-4-carboxamide](/img/structure/B1659511.png)
![Piperidine, 1-[(hydroxyimino)(4-nitrophenyl)methyl]-](/img/structure/B1659512.png)